4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline
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Overview
Description
4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline is a compound with significant applications in organic synthesis and material science. It is known for its unique structure, which includes a boronic ester group and an aniline moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between 4-bromoaniline and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually performed in an organic solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to an aniline group.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner
Scientific Research Applications
4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and sensors.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline involves its ability to participate in various chemical reactions due to the presence of the boronic ester and aniline groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The aniline group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenylboronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneamine
- 2-(4-aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline is unique due to its dual functional groups, which provide versatility in various chemical reactions. This dual functionality is not commonly found in similar compounds, making it a valuable intermediate in organic synthesis and material science .
Properties
Molecular Formula |
C24H27BN2O2 |
---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
4-[3-(4-aminophenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C24H27BN2O2/c1-23(2)24(3,4)29-25(28-23)20-14-18(16-5-9-21(26)10-6-16)13-19(15-20)17-7-11-22(27)12-8-17/h5-15H,26-27H2,1-4H3 |
InChI Key |
DYUZGZVJTFGXPE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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